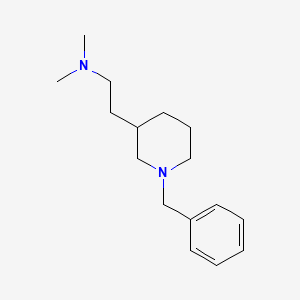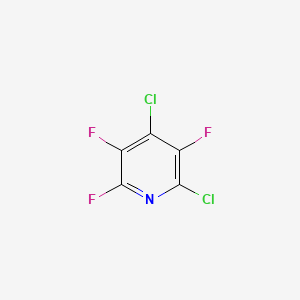
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol is a chemical compound belonging to the class of chromenes It is characterized by the presence of a fluorine atom at the 7th position and a methanol group attached to the chromene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol typically involves the reduction of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid. The process begins with the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using a 10% palladium on carbon (Pd/C) catalyst at normal pressure and room temperature. This yields 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, which is then esterified with ethanolic hydrochloric acid to form ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate. The ester is subsequently reduced with sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) in a mixture of toluene and benzene to obtain (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol undergoes various chemical reactions, including:
Reduction: The reduction of the corresponding carboxylic acid or ester to form the methanol derivative.
Substitution: The fluorine atom at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxalyl chloride, dichloromethane, dimethyl sulfoxide.
Reduction: Sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride), toluene, benzene.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde.
Reduction: this compound.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including nebivolol, which is used to treat hypertension.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol is not well-documented. its derivatives, such as nebivolol, exert their effects by interacting with specific molecular targets and pathways. For example, nebivolol is known to act as a beta-blocker, inhibiting beta-adrenergic receptors and leading to vasodilation and reduced blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol]: A compound with a similar chromene structure but with an additional iminodiethanol group.
6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde: An oxidation product of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol.
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: A related compound with a chloroethanone group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9,12H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWROHPZYHYUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)OC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)




![tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13959896.png)



![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)

